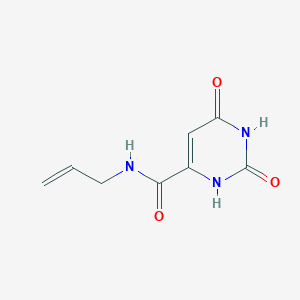![molecular formula C25H25N3O4 B11537496 4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B11537496.png)
4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a hydrazinyl group, a benzyloxybenzylidene moiety, and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide typically involves the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Coupling with 4-Methoxyphenylacetic Acid: The hydrazone intermediate is then coupled with 4-methoxyphenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(Benzyloxy)benzylidene)-4-fluoroaniline: Shares the benzyloxybenzylidene moiety but differs in the presence of a fluorine atom.
4-(Benzyloxy)benzonitrile: Contains the benzyloxy group but has a nitrile functional group instead of the hydrazinyl and methoxyphenyl groups.
Eigenschaften
Molekularformel |
C25H25N3O4 |
|---|---|
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
N-(4-methoxyphenyl)-N'-[(E)-(4-phenylmethoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C25H25N3O4/c1-31-22-13-9-21(10-14-22)27-24(29)15-16-25(30)28-26-17-19-7-11-23(12-8-19)32-18-20-5-3-2-4-6-20/h2-14,17H,15-16,18H2,1H3,(H,27,29)(H,28,30)/b26-17+ |
InChI-Schlüssel |
NGPNQZJMKVXHTJ-YZSQISJMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11537418.png)
![4-chloro-N-(2-{(2E)-2-[(2E)-1-methyl-3-phenyl-2-propenylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11537419.png)
![2-(methylsulfanyl)-N-[(E)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11537422.png)
![7-amino-5-(2-methoxyphenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11537435.png)
![methyl 4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]benzoate](/img/structure/B11537437.png)
![2-[5-(2-cyanophenyl)-2H-tetrazol-2-yl]-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11537442.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11537446.png)


![N'-[(E)-(2-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11537460.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11537462.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11537472.png)
![1-[3'-(3-chloro-2-methylphenyl)-4-(4-ethylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11537474.png)
![N-tert-butyl-2-{2-[(3-iodophenyl)carbonyl]hydrazinyl}-2-oxoacetamide](/img/structure/B11537476.png)
